molecular formula C6H7ClN2 B017603 3-Amino-2-chloro-4-methylpyridine CAS No. 133627-45-9

3-Amino-2-chloro-4-methylpyridine

Cat. No. B017603
M. Wt: 142.58 g/mol
InChI Key: UOBCYTOUXLAABU-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

To a cooled (internal temperature of <13° C.) mixture of 3-amino-2-chloro-4-methylpyridine (10.14 g, 71.1 mmol, Matrix) and potassium acetate (9.02 g, 92 mmol) in AcOH (200 mL) was added a solution of sodium nitrite (7.36 g, 107 mmol) in water (30 mL) dropwise while maintaining an internal temperature <13° C. The reaction was allowed to warm slowly to rt and stirred for 66 h. The mixture was concentrated under reduced pressure and the residue was basified with saturated NaHCO3. The solid was filtered and washed with water. The solid was stirred over EtOAc overnight and filtered. The filtrate was combined with the organic extracts, evaporated onto silica gel and purified by flash chromatography (Isco (120 gram)) eluting with EtOAc:hexanes (0:1→1:1) to give a white crystalline solid (4.99 g, 46%). MS m/z=153.9, 155.9 [M+H]+. Calculated for C6H4ClN3: 153.
Quantity
10.14 g
Type
reactant
Reaction Step One
Quantity
9.02 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].C([O-])(=O)C.[K+].[N:15]([O-])=O.[Na+]>CC(O)=O.O>[Cl:9][C:3]1[N:4]=[CH:5][CH:6]=[C:7]2[CH:8]=[N:15][NH:1][C:2]=12 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10.14 g
Type
reactant
Smiles
NC=1C(=NC=CC1C)Cl
Name
Quantity
9.02 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
7.36 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 66 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a cooled
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an internal temperature <13° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
STIRRING
Type
STIRRING
Details
The solid was stirred over EtOAc overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (Isco (120 gram))
WASH
Type
WASH
Details
eluting with EtOAc:hexanes (0:1→1:1)

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
ClC=1N=CC=C2C1NN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.99 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.